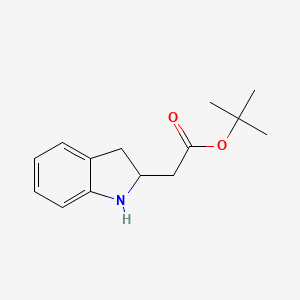![molecular formula C12H22N2O3 B2987178 (E)-4-(Dimethylamino)-N-[2-(1,4-dioxan-2-yl)ethyl]but-2-enamide CAS No. 2411323-69-6](/img/structure/B2987178.png)
(E)-4-(Dimethylamino)-N-[2-(1,4-dioxan-2-yl)ethyl]but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(Dimethylamino)-N-[2-(1,4-dioxan-2-yl)ethyl]but-2-enamide is an organic compound characterized by its unique structure, which includes a dimethylamino group, a dioxane ring, and an enamide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(Dimethylamino)-N-[2-(1,4-dioxan-2-yl)ethyl]but-2-enamide typically involves a multi-step process:
-
Formation of the Enamide Backbone: : The initial step involves the formation of the but-2-enamide backbone. This can be achieved through a condensation reaction between an appropriate amine and an acyl chloride or anhydride under basic conditions.
-
Introduction of the Dimethylamino Group: : The dimethylamino group can be introduced via nucleophilic substitution reactions. For instance, a halogenated precursor can be reacted with dimethylamine in the presence of a base such as sodium hydride or potassium carbonate.
-
Attachment of the Dioxane Ring: : The final step involves the attachment of the 1,4-dioxane ring. This can be accomplished through a nucleophilic substitution reaction where the dioxane ring is introduced via a suitable electrophile, such as a halogenated ethyl derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
-
Reduction: : Reduction reactions can target the enamide linkage, converting it into a more saturated amide.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the dimethylamino group or the dioxane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides, thiolates, or amines can be employed under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Saturated amides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (E)-4-(Dimethylamino)-N-[2-(1,4-dioxan-2-yl)ethyl]but-2-enamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in the development of new compounds.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. Its structure suggests it could interact with biological targets, possibly serving as a lead compound for the development of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions allows for the design of analogs with improved pharmacological properties.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, or as a precursor for materials with specific properties.
Wirkmechanismus
The mechanism by which (E)-4-(Dimethylamino)-N-[2-(1,4-dioxan-2-yl)ethyl]but-2-enamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The dimethylamino group could facilitate binding to biological targets, while the dioxane ring might influence the compound’s overall stability and solubility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-4-(Dimethylamino)-N-[2-(1,4-dioxan-2-yl)ethyl]but-2-enamide: Unique due to its combination of a dimethylamino group, dioxane ring, and enamide linkage.
This compound analogs: Variants with different substituents on the dioxane ring or modifications to the enamide linkage.
Uniqueness
The uniqueness of this compound lies in its structural features, which confer distinct chemical reactivity and potential biological activity. The presence of both a dimethylamino group and a dioxane ring in the same molecule is relatively uncommon, providing opportunities for novel interactions and applications.
Eigenschaften
IUPAC Name |
(E)-4-(dimethylamino)-N-[2-(1,4-dioxan-2-yl)ethyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-14(2)7-3-4-12(15)13-6-5-11-10-16-8-9-17-11/h3-4,11H,5-10H2,1-2H3,(H,13,15)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXWRALXQNNJQW-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCCC1COCCO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCCC1COCCO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
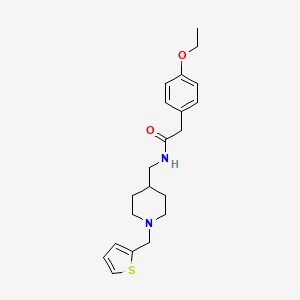

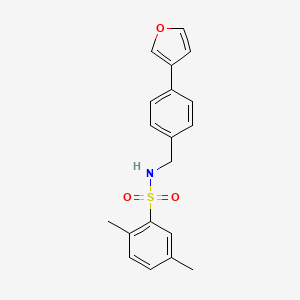
![6-(tert-butyl)-2-[(3-fluorobenzyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B2987104.png)
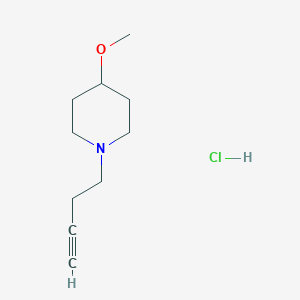
![5-(2-fluorobenzyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2987107.png)
![2-(4-methoxyphenyl)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide](/img/structure/B2987108.png)
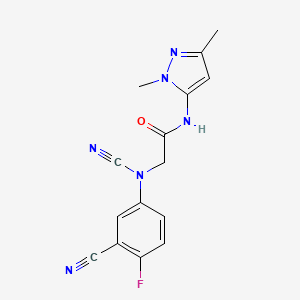
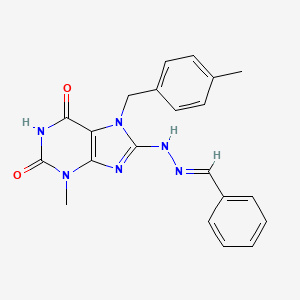

![[(1-Phenylethyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2987114.png)
![3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(oxan-4-yl)urea](/img/structure/B2987116.png)
